4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one
Description
The compound 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one is a structurally complex heterocyclic molecule featuring fused pyrrolopyridine and dihydropyrimido-oxazepinone moieties. Its intricate architecture likely influences solubility, binding affinity, and metabolic stability, making it a candidate for further investigation in medicinal chemistry.
Properties
Molecular Formula |
C21H18N6O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-amino-6-[1-(2-methoxyphenyl)pyrrolo[2,3-b]pyridin-5-yl]-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C21H18N6O3/c1-29-16-5-3-2-4-15(16)27-7-6-13-10-14(11-23-19(13)27)26-8-9-30-20-17(21(26)28)18(22)24-12-25-20/h2-7,10-12H,8-9H2,1H3,(H2,22,24,25) |
InChI Key |
AXZMFHCSKVDPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=CC(=CN=C32)N4CCOC5=NC=NC(=C5C4=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways, such as the NF-kB inflammatory pathway . This leads to reduced inflammation and potential neuroprotective effects.
Comparison with Similar Compounds
Pyrrolo-Imidazole Derivatives
The compound 5-((2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)(3-hydroxy-4-methoxyphenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (4h) () shares a methoxy-substituted aromatic system but differs in its core heterocycles (imidazole and dioxinone vs. pyrrolopyridine and oxazepinone). The presence of a dioxinone ring in 4h may confer distinct hydrolytic stability compared to the oxazepinone moiety in the target compound.
Pyrazolo-Pyrazinone Derivatives
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a–e) () feature pyrazolo-pyrazinone scaffolds. These compounds are synthesized via reductive lactamization of amino acid intermediates, a method that contrasts with the likely multi-step coupling required for the target compound’s fused pyrrolopyridine system. The pyrazolo derivatives exhibit moderate steric hindrance due to methyl substituents, whereas the target compound’s 2-methoxyphenyl group may enhance π-π stacking interactions in biological targets.
Functional Group Analysis
Hypothetical Pharmacological Profiles
- The target compound’s fused dihydropyrimido-oxazepinone system may mimic ATP-binding motifs in kinases, similar to known kinase inhibitors.
- The 2-methoxyphenyl group could improve blood-brain barrier penetration compared to ’s polar hydroxy-methoxyaryl system.
Biological Activity
The compound 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one (CAS No. 1415344-89-6) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.41 g/mol. The structure features multiple heterocyclic rings, which are known to influence the biological activity of compounds significantly.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. The following sections summarize key findings from various studies.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrrolo[2,3-b]pyridine derivatives. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to 4-amino derivatives can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. Specifically, derivatives targeting fibroblast growth factor receptors (FGFRs) have demonstrated IC50 values in the nanomolar range against FGFR1–3 .
- Mechanism of Action : The proposed mechanism involves the inhibition of FGFR signaling pathways that are often aberrantly activated in tumors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties:
- Cytotoxicity Studies : Research has indicated that certain pyrrolo derivatives exhibit low cytotoxicity against non-cancerous cells while maintaining efficacy against cancerous cells . This selectivity is crucial for developing safer therapeutic agents.
- Anti-inflammatory Properties : Some studies suggest that similar compounds may possess anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases where inflammation plays a significant role .
Case Study 1: FGFR Inhibition
A study evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFRs. Among these, a derivative closely related to our compound exhibited:
- IC50 values : FGFR1 (7 nM), FGFR2 (9 nM), FGFR3 (25 nM), indicating potent inhibitory activity.
- In vitro Effects : The compound inhibited migration and invasion in breast cancer cell lines (4T1), demonstrating its potential as an anticancer agent .
Case Study 2: Neuroprotective Activity
Another study focused on the neuroprotective effects of pyrrolo derivatives:
- Experimental Setup : Mouse models were used to assess the impact of these compounds on neuroinflammation.
- Findings : Compounds showed significant reductions in inflammatory markers and improved neuronal survival rates compared to controls .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
